molecular formula C8H8N2O B1273454 2-Amino-5-methoxybenzonitrile CAS No. 23842-82-2

2-Amino-5-methoxybenzonitrile

Cat. No. B1273454
CAS RN: 23842-82-2
M. Wt: 148.16 g/mol
InChI Key: SRWMPAZUWXLIPG-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzonitrile is a chemical compound that features both amino and methoxy functional groups attached to a benzonitrile structure. This compound is of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related aminobenzonitriles has been achieved through a chemoselective aminocyanation process, which involves the direct addition of aryl cyanamides to arynes. This method allows for the incorporation of amino and cyano groups simultaneously and has been used to create synthetically useful 1,2-bifunctional aminobenzonitriles . Additionally, 2-amino-5-methoxybenzonitrile derivatives have been synthesized from benzylmalononitriles and benzylidenemalononitrile, with the structures confirmed by spectral data and chemical degradation .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the structure of 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H-Benzo[f] Chromene-2-Carbonitriles was confirmed by IR, 1H NMR, and elemental analysis, and further validated by X-ray analysis . Similarly, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

The reactivity of 2-amino-5-methoxybenzonitrile derivatives has been explored in various chemical reactions. For example, the synthesis of heterocyclic compounds such as 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile has been achieved through tandem Michael addition/imino-nitrile cyclization . Schiff bases have also been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating the compound's utility in forming novel compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-5-methoxybenzonitrile are not detailed in the provided papers, related compounds have been studied. For instance, the crystal structure of a co-crystal involving a 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivative revealed a buckled fused-ring system and a twisted dimethoxyphenyl substituent, which could influence the compound's physical properties . The kinetics and mechanism of reactions involving [methoxy(phenyl)carbene]pentacarbonylchromium(0) with primary aliphatic amines have been studied, providing insights into the reactivity of methoxy-substituted compounds in aqueous media .

Scientific Research Applications

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, a group that includes derivatives of 2-Amino-5-methoxybenzonitrile, have been studied for their corrosion inhibition properties. Notably, 2-aminobenzene-1,3-dicarbonitrile derivatives exhibited significant inhibition efficiency for mild steel in acidic environments. Their effectiveness was demonstrated using electrochemical and thermodynamic methods, and the presence of these compounds on the mild steel surface was confirmed through scanning electron microscopy (SEM) and dispersive X-ray spectroscopy (EDX) (Verma, Quraishi, & Singh, 2015).

Biological Applications

2-Aminobenzonitrile, a related compound, is utilized as a starting material in the synthesis of biologically active compounds. A study focused on synthesizing a binuclear bridged Cr(III) complex using 2-aminobenzonitrile, which exhibited moderate to potent antimicrobial activity and significant antioxidant activity. This application highlights the potential of 2-aminobenzonitriles in developing therapeutic agents (Govindharaju et al., 2019).

Chemical Synthesis and Material Science

2-Amino-5-methoxybenzonitrile derivatives have been explored in the context of organic synthesis. For instance, they have been used in the synthesis of substituted 2-amino-4-quinazolinones, demonstrating their versatility as intermediates in complex organic reactions (Fray et al., 2006). Moreover, these compounds have been investigated in studies focusing on second harmonic generation (SHG) and nonlinear optical (NLO) properties, which are crucial in the development of advanced optical materials (Kumar & Raman, 2017).

Crystal Engineering

The structural properties of 2-aminobenzonitrile derivatives have been examined in crystal engineering research. These studies involve investigating the supramolecular organization in crystals of compounds derived from 2-aminobenzonitriles, contributing to a deeper understanding of molecular interactions in solid-state chemistry (Jagadish et al., 2003).

Synthesis of Pharmaceuticals

2-Aminobenzonitriles, closely related to 2-Amino-5-methoxybenzonitrile, have been utilized in the synthesis of various pharmaceuticals. For example, derivatives of 2-amino-5-methoxybenzonitrile have been employed in the synthesis of Gefitinib, a drug used in cancer treatment (Jin et al., 2005).

Safety And Hazards

“2-Amino-5-methoxybenzonitrile” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-amino-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWMPAZUWXLIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393202
Record name 2-amino-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxybenzonitrile

CAS RN

23842-82-2
Record name 2-amino-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AL Borror - 1962 - search.proquest.com
… 2-Amino-5-methoxybenzonitrile appeared to be a more satisfactory compound for study, but proved to be too unstable for use. An adequate substitute for the methoxy derivative was …
Number of citations: 0 search.proquest.com
XD Xiong, WX Chen, YY Kuang… - Organic Preparations and …, 2009 - Taylor & Francis
In connection with our recent development of an efficient asymmetric total synthesis of irinotecan (CPT-11, 1), an analogue of the natural product camptothecin, approved by the FDA for …
Number of citations: 11 www.tandfonline.com
AVR Rao, R Rao, JS Yadav… - Synthetic Communications, 2013 - Taylor & Francis
… This expensive and difficult-to obtain aldehyde was converted to the 2-amino-5-methoxybenzonitrile, which was subjected to a Grignard reaction. Cleary, an unprotected amino group …
Number of citations: 4 www.tandfonline.com
WM Wang, RR Cheng, ZL Wu, JZ Cui - Inorganic Chemistry, 2023 - ACS Publications
… 2-amino-5-methoxybenzonitrile and CO 2 by using catalyst CP 1 (Figure 9). As an organic base, DBU can effectively activate the amino hydrogen in the 2-amino-5-methoxybenzonitrile …
Number of citations: 2 pubs.acs.org
A Nakhai, B Stensland, PH Svensson, J Bergman - 2010 - Wiley Online Library
… 2-Azido-5-methoxybenzonitrile (4b): This compound was prepared from 2-amino-5-methoxybenzonitrile (6b;27 1.0 g, 6.75 mmol) according to the procedure given for compound 4a. …
AS Kalogirou, A Kourtellaris… - European Journal of …, 2019 - Wiley Online Library
… Similar treatment of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine (4) (238 mg, 1.00 mmol) with 2-amino-5-methoxybenzonitrile (445 mg, 3.00 mmol) gave after chromatography (n-hexane/…
E Mezeiova, J Korabecny, V Sepsova, M Hrabinova… - Molecules, 2017 - mdpi.com
… The final products were obtained by Friedlander-type condensation of (±)-5 with 2-amino-4-benzonitrile (6) or 2-amino-5-methoxybenzonitrile (7) in the presence of aluminium …
Number of citations: 31 www.mdpi.com
X Gao, J Liu, Z Liu, L Zhang, X Zuo, L Chen, X Bai… - Rsc Advances, 2020 - pubs.rsc.org
Efficient and green strategy for the chemical conversion and fixation of CO2 is an attractive topic. In this work, we reported an efficient catalytic system of organic base coupled ionic …
Number of citations: 13 pubs.rsc.org
TJ Eckroat, DL Manross, SC Cowan - International journal of molecular …, 2020 - mdpi.com
… Finally, the Friedländer reaction with 2-amino-5-methoxybenzonitrile and AlCl 3 afforded racemic 50, which was converted to the hydrochloride salt for biochemical testing (Scheme 11B)…
Number of citations: 35 www.mdpi.com
M Offel - research.aston.ac.uk
… Unfortunately for the preparation of the desired 5-methoxy-2-aminophenylcyclohexylketone (16), the starting material 2-amino-5-methoxybenzonitrile was not commercially available. …
Number of citations: 3 research.aston.ac.uk

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